molecular formula C12H16N2O2 B1307674 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide CAS No. 669745-23-7

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide

Cat. No. B1307674
CAS RN: 669745-23-7
M. Wt: 220.27 g/mol
InChI Key: BUYZYHKSNBCYEQ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide (2-DIPH) is a type of hydrazide that has been studied for its potential applications in various scientific fields. It is a versatile compound that has been used for synthesizing a variety of organic compounds and has been studied for its potential use in drug development. It is a highly reactive compound and is easily oxidized, making it a useful component in many biochemical and physiological processes.

Scientific Research Applications

Anti-Inflammatory Potential

A study by Sheridan et al. (2009) discusses the synthesis and biological activity of diastereoisomers related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide. These molecules demonstrate significant anti-inflammatory activity both in vivo and in vitro, suggesting potential as a new class of anti-inflammatory agents Sheridan et al. (2009).

Anticancer Evaluation

Salahuddin et al. (2014) report on the synthesis of derivatives of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which includes compounds related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide. These compounds show promising in vitro anticancer activity, especially on breast cancer cell lines Salahuddin et al. (2014).

Neuroprotective and MAO-B Inhibitory Activities

Kondeva-Burdina et al. (2022) evaluate the neurotoxic, neuroprotective, and MAO-B inhibitory effects of a series of N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides, which are structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide. Their research indicates potential neuroprotective properties and hMAOB inhibitory effect Kondeva-Burdina et al. (2022).

Antidepressant Activity

Mathew et al. (2014) synthesized a series of compounds, including those structurally similar to 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide, and evaluated them for antidepressant and neurotoxicity effects. They found that some derivatives showed significant antidepressant activity Mathew et al. (2014).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(12(15)14-13)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYZYHKSNBCYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395742
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide

CAS RN

669745-23-7
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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